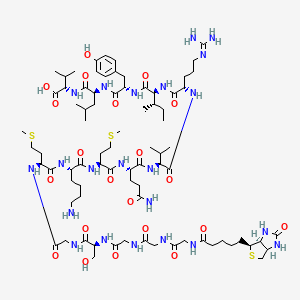![molecular formula C21H30O2 B10829813 6,6,9-Trimethyl-3-pentyl-8,9,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10829813.png)
6,6,9-Trimethyl-3-pentyl-8,9,10,10a-tetrahydrobenzo[c]chromen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6,9-Trimethyl-3-pentyl-8,9,10,10a-tetrahydrobenzo[c]chromen-1-ol is a synthetic cannabinoid, often referred to as a derivative of tetrahydrocannabinol (THC). This compound is known for its psychoactive properties and is structurally related to other cannabinoids found in the Cannabis plant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,9-Trimethyl-3-pentyl-8,9,10,10a-tetrahydrobenzo[c]chromen-1-ol typically involves the cyclization of olivetol with a monoterpene, followed by various chemical modifications to introduce the desired functional groups. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are usually carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6,6,9-Trimethyl-3-pentyl-8,9,10,10a-tetrahydrobenzo[c]chromen-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products often retain the core structure of the cannabinoid but with different functional groups attached .
Scientific Research Applications
6,6,9-Trimethyl-3-pentyl-8,9,10,10a-tetrahydrobenzo[c]chromen-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,6,9-Trimethyl-3-pentyl-8,9,10,10a-tetrahydrobenzo[c]chromen-1-ol involves its interaction with cannabinoid receptors in the brain and other parts of the body. It primarily binds to the CB1 and CB2 receptors, leading to the activation of various signaling pathways that result in its psychoactive and therapeutic effects . The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs) .
Comparison with Similar Compounds
Similar Compounds
Δ9-Tetrahydrocannabinol (Δ9-THC): The primary psychoactive component of cannabis, structurally similar but with different psychoactive potency.
Δ8-Tetrahydrocannabinol (Δ8-THC): An isomer of Δ9-THC with similar but slightly less potent psychoactive effects.
Cannabinol (CBN): A non-psychoactive cannabinoid that is a degradation product of THC.
Uniqueness
6,6,9-Trimethyl-3-pentyl-8,9,10,10a-tetrahydrobenzo[c]chromen-1-ol is unique due to its specific structural modifications, which result in distinct pharmacological properties compared to other cannabinoids. Its synthetic nature allows for precise control over its chemical structure, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H30O2 |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
6,6,9-trimethyl-3-pentyl-8,9,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h10,12-14,16,22H,5-9,11H2,1-4H3 |
InChI Key |
UQOUHXDCXBITSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(CC=C3C(OC2=C1)(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


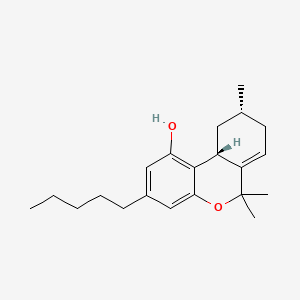
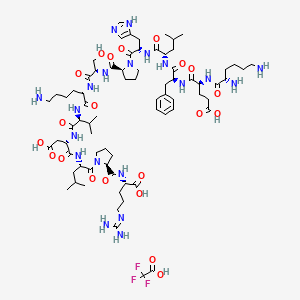

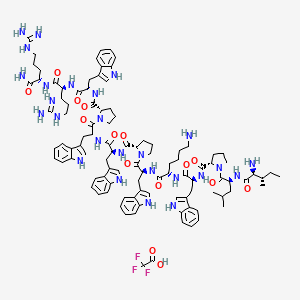
![3-(4-hydroxyphenyl)-1-[2-hydroxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one](/img/structure/B10829763.png)
![2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B10829778.png)
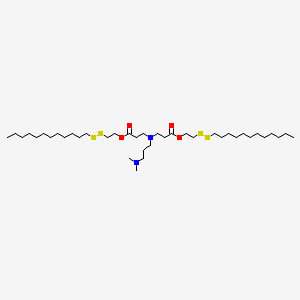
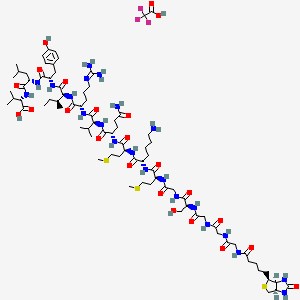
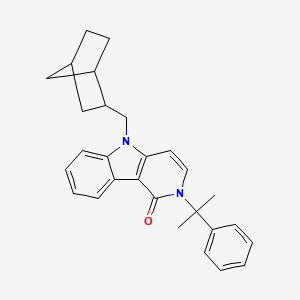
![(2S)-2-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10829808.png)
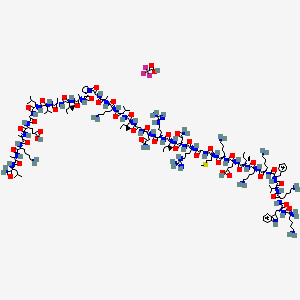
![Ethyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoate](/img/structure/B10829824.png)
